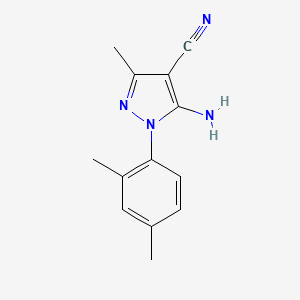

5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

描述

5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-(2,4-dimethylphenyl)hydrazine with ethyl acetoacetate, followed by cyclization and subsequent nitrile formation. The reaction is usually carried out in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe and economically viable.

化学反应分析

Types of Reactions

5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Amino derivatives with the nitrile group reduced to an amine.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

科学研究应用

Scientific Research Applications

5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several noteworthy applications in scientific research:

Medicinal Chemistry

This compound is being explored for its potential as an enzyme inhibitor , particularly in cancer research. Its unique structure allows it to interact with specific molecular targets, blocking enzyme activity that contributes to disease progression.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity . Research indicates that it could inhibit tumor growth and induce apoptosis in cancer cells. For instance, case studies have demonstrated its effectiveness against various cancer cell lines, including breast and liver cancer models.

Anti-inflammatory Activity

Research has also indicated that derivatives of this compound possess anti-inflammatory properties . These compounds have been synthesized and tested for their ability to modulate inflammatory responses in vitro.

Chemical Synthesis Building Block

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its versatile chemical structure allows for various modifications leading to new derivatives with potentially enhanced biological activities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human liver carcinoma cells (HepG2). The results indicated significant inhibition of cell proliferation, suggesting the compound's potential as a therapeutic agent in liver cancer treatment.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound. The study revealed that it effectively binds to specific enzymes involved in tumor metabolism, leading to a decrease in tumor growth rates in preclinical models.

作用机制

The mechanism of action of 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but it shows promise in modulating biological processes .

相似化合物的比较

Similar Compounds

- 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile

- Ethyl 5-amino-1H-pyrazole-4-carboxylate

Uniqueness

5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 2,4-dimethylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

生物活性

5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS No. 1072944-82-1) is a heterocyclic compound belonging to the pyrazole family, which is noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor and in anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H14N4 |

| Molecular Weight | 226.28 g/mol |

| InChI Key | QVKVGGICIOTHOU-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its role in modulating various biological processes, including anti-inflammatory and anticancer activities .

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives, including this compound. For instance, it has been reported that compounds within this structural class can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may inhibit key enzymes involved in cancer progression and inflammation. For example, it has shown promise as a monoamine oxidase B (MAO-B) inhibitor, which could have implications for neurodegenerative diseases .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. Compounds similar to this compound have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests that this compound could be beneficial in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the 2,4-dimethylphenyl group enhances lipophilicity, potentially improving interactions with biological membranes and targets. Variations in substitution patterns on the pyrazole ring can significantly affect the compound's potency and selectivity against different biological targets .

Study on Anticancer Activity

In a study conducted by researchers investigating novel pyrazole derivatives, this compound was evaluated against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential for further development as an anticancer agent .

Enzyme Inhibition Research

A comparative analysis of various pyrazole derivatives revealed that this compound displayed moderate inhibition against MAO-B with an IC50 value indicative of its effectiveness compared to known inhibitors . This positions it as a candidate for further exploration in neuroprotective therapies.

属性

IUPAC Name |

5-amino-1-(2,4-dimethylphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c1-8-4-5-12(9(2)6-8)17-13(15)11(7-14)10(3)16-17/h4-6H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKVGGICIOTHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674489 | |

| Record name | 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-82-1 | |

| Record name | 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。